2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
“3-Hydroxy-2-oxopropyl” is a chemical group that is part of many organic compounds . It is also known as “dihydroxy-acetone-p” or “dihydroxyacetone phosphate” and belongs to the class of organic compounds known as monosaccharide phosphates .
Synthesis Analysis
The synthesis of compounds containing the “3-Hydroxy-2-oxopropyl” group can vary depending on the specific compound. For example, in one study, a compound containing this group was synthesized by dissolving a precursor compound in acetonitrile, then adding propanethiol and a catalytic amount of potassium hydroxide .
Molecular Structure Analysis
The molecular formula of “3-Hydroxy-2-oxopropyl phosphate” is C3H5O6P . It is an anion involved in many metabolic pathways .
Chemical Reactions Analysis
“Dihydroxyacetone phosphate” is involved in many metabolic pathways, including the Calvin cycle in plants and glycolysis . It is one of the two products of the breakdown of fructose 1,6-bisphosphate, along with glyceraldehyde 3-phosphate .
Physical and Chemical Properties Analysis
The molar mass of “3-Hydroxy-2-oxopropyl phosphate” is 170.06 g/mol . More specific physical and chemical properties such as density, boiling point, and others can vary depending on the specific compound and its state .
Mechanism of Action
Target of Action
It shares structural similarities with dihydroxyacetone phosphate (dhap), a well-known intermediate in lipid biosynthesis and glycolysis . Therefore, it might interact with enzymes involved in these pathways.
Mode of Action
Based on its structural similarity to dhap, it might interact with enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase . These enzymes play crucial roles in the glycolysis pathway, converting fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .
Biochemical Pathways
The compound might affect the glycolysis pathway and lipid biosynthesis due to its structural similarity to DHAP . In glycolysis, it could potentially influence the conversion of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . In lipid biosynthesis, it might play a role as an intermediate, similar to DHAP .
Pharmacokinetics
DHAP is known to be involved in many metabolic pathways, suggesting that it is well-absorbed and distributed in the body .
Result of Action
If it acts similarly to dhap, it might influence energy production through the glycolysis pathway and lipid biosynthesis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is involved in many biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 2-hydroxy-3-oxopropionate reductase . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and significant . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit neuroglioma cell growth by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3-hydroxy-2-oxopropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLUQLNZGKMPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35750-04-0 | |
Record name | 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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